Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds
Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds
An In-depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol (CAS 1407997-85-6): A Key Building Block for Modern Drug Discovery
(R)-3,3-Difluoro-cyclopentanemethanol, identified by CAS number 1407997-85-6, is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three strategically important motifs for modern drug design: a stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.
In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures.[1] Saturated rings like cyclopentane provide access to this valuable 3D space, which can lead to improved target selectivity and better physicochemical properties.[1] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The gem-difluoro group, in particular, is often employed as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential site of metabolic oxidation without drastically altering the molecule's steric profile.
This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the properties, synthesis, handling, and strategic application of (R)-3,3-Difluoro-cyclopentanemethanol.
Physicochemical Properties and Specifications
The intrinsic properties of (R)-3,3-Difluoro-cyclopentanemethanol are foundational to its application. The introduction of the two fluorine atoms significantly influences the electronic character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent protons.
| Property | Value | Source(s) |
| CAS Number | 1407997-85-6 | [4][5][6] |
| IUPAC Name | (R)-(3,3-difluorocyclopentyl)methanol | [4] |
| Molecular Formula | C₆H₁₀F₂O | [4][6] |
| Molecular Weight | 136.14 g/mol | [4][6] |
| Appearance | Light yellow liquid | [4] |
| Typical Purity | ≥97% | [4] |
| SMILES | OC[C@@H]1CCC(F)(F)C1 | [4] |
| Storage | Store at room temperature or under inert gas at 2-8°C. | [4][7] |
Strategic Importance in Medicinal Chemistry
The utility of (R)-3,3-Difluoro-cyclopentanemethanol stems from the synergistic combination of its structural features. Each component offers a distinct advantage in the design of novel therapeutic agents.
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Gem-Difluoro Group: This motif serves as a powerful metabolic shield. The C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.[2]
-
Cyclopentyl Scaffold: As a saturated carbocycle, it imparts a distinct three-dimensional geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex protein binding pockets and can reduce attrition rates during drug development.[1]
-
(R)-Chirality: The defined stereocenter allows for precise, stereoselective interactions with chiral biological targets such as enzymes and receptors. This is critical for optimizing potency and reducing off-target effects.
-
Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical modification and further elaboration, allowing for the straightforward connection of this building block to other parts of a target molecule via esterification, etherification, or conversion to other functional groups.
Synthesis and Characterization Workflow
While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a plausible and robust synthetic strategy can be devised based on established chemical transformations.[8][9] The following protocol is a representative example grounded in common laboratory practice.
Proposed Synthetic Protocol
This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-en-1-ol.
Step 1: Protection of the Alcohol
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Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g., TBDMS ether) to prevent interference in subsequent steps.
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
-
Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at the end of the synthesis under mild acidic conditions.
Step 2: Hydroboration-Oxidation
-
Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-position.
-
Reagents: 1) Borane-tetrahydrofuran complex (BH₃·THF), 2) Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and diastereoselective method for converting alkenes to alcohols, ensuring the correct positioning of the oxygen for the subsequent oxidation to a ketone.
Step 3: Oxidation to Ketone
-
Reaction: Oxidation of the newly formed secondary alcohol to a ketone.
-
Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.
-
Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of side reactions. It is preferred for its operational simplicity compared to a Swern oxidation, which requires cryogenic temperatures.
Step 4: Geminal Deoxofluorination
-
Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of ketones.[8][9] The reaction must be performed in an anhydrous environment and with caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.
Step 5: Deprotection and Functional Group Transformation
-
Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a leaving group (e.g., tosylate).
-
Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Rationale (Expertise): This sequence converts the protected alcohol into a reactive intermediate suitable for displacement to introduce the final hydroxymethyl carbon.
Step 6: Nucleophilic Displacement and Reduction
-
Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.
-
Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).
-
Rationale (Trustworthiness): This two-step sequence is a classic method for extending a carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an intermediate ester, to the primary alcohol. An alternative route could involve the reduction of a corresponding carboxylic acid or ester at the 1-position.[8][9]
Purification and Quality Control Workflow
Ensuring the purity and identity of the final product is paramount. A multi-step validation process is required.
1. Crude Purification:
-
Method: Flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the polar product from non-polar starting materials and byproducts.
-
Rationale: This is the standard method for purifying moderately polar organic compounds, providing good resolution and scalability.
2. Analytical Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure. The ¹H NMR should show the characteristic multiplet for the CH₂OH group, while the ¹⁹F NMR will confirm the presence of the CF₂ group.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol ) and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A suitable chiral column (e.g., Chiralpak® series) must be used.
Safety, Handling, and Storage
Proper handling of (R)-3,3-Difluoro-cyclopentanemethanol is essential. While a specific safety data sheet (SDS) should always be consulted, the following information is based on data for structurally related compounds and supplier information.[4][10][11]
| Hazard Category | Description | GHS Pictogram |
| Physical Hazard | Flammable liquid and vapour. | GHS02 (Flame) |
| Health Hazard | Harmful if swallowed or in contact with skin. Causes serious eye irritation/damage. | GHS07 (Exclamation Mark) |
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid breathing vapors or mist.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[7]
-
Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[10]
Conclusion
(R)-3,3-Difluoro-cyclopentanemethanol is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical properties, it enables the rapid exploration of novel chemical space and accelerates the development of safer and more effective therapeutics.
References
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Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage Source: ChemRxiv URL: [Link]
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Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]
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Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: National Institutes of Health (NIH) URL: [Link]
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Title: [3,3-difluoro-1-(hydroxymethyl)cyclopentyl]methanol Source: Chemspace URL: [Link]
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Title: 3,3-Difluoro-cyclopentaneMethanol Source: Chongqing Chemdad Co. URL: [Link]
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Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]
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Title: Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses Source: Bentham Science URL: [Link]
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Title: (S)-3,3-DIFLUORO-CYCLOPENTANEMETHANOL Source: ChemUniverse URL: [Link]
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Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central (NIH) URL: [Link]
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